

Application Notes and Protocols: Synthesis and Purification of mTERT (572-580) Peptide

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Compound of Interest		
Compound Name:	mTERT (572-580)	
Cat. No.:	B1574967	Get Quote

These application notes provide a detailed protocol for the synthesis and purification of the murine Telomerase Reverse Transcriptase (mTERT) peptide, specifically the (572-580) epitope. This peptide is of significant interest in cancer research for its role in cytotoxic T lymphocyte (CTL) responses.

Introduction

The mTERT (572-580) peptide is a key epitope in immunology and cancer vaccine development. The native sequence is RLFFYRKSV. However, a more immunogenic analog, YLFFYRKSV, has been identified, showing a higher affinity for the HLA A2.1 molecule and enhanced ability to induce CTLs.[1] This protocol will focus on the synthesis of the YLFFYRKSV analog due to its enhanced immunological properties. The synthesis will be performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents Peptide Synthesis



Reagent	Supplier	Grade
Fmoc-L-Val-Wang Resin	Various	Synthesis Grade
Fmoc-L-Ser(tBu)-OH	Various	Synthesis Grade
Fmoc-L-Lys(Boc)-OH	Various	Synthesis Grade
Fmoc-L-Arg(Pbf)-OH	Various	Synthesis Grade
Fmoc-L-Tyr(tBu)-OH	Various	Synthesis Grade
Fmoc-L-Phe-OH	Various	Synthesis Grade
Fmoc-L-Leu-OH	Various	Synthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)	Various	Synthesis Grade
Oxyma Pure	Various	Synthesis Grade
Piperidine	Various	Synthesis Grade
N,N-Dimethylformamide (DMF)	Various	HPLC Grade
Dichloromethane (DCM)	Various	HPLC Grade
Trifluoroacetic acid (TFA)	Various	Reagent Grade
Triisopropylsilane (TIS)	Various	Reagent Grade
1,2-Ethanedithiol (EDT)	Various	Reagent Grade
Diethyl ether	Various	ACS Grade

Peptide Purification and Analysis

Reagent	Supplier	Grade
Acetonitrile (ACN)	Various	HPLC Grade
Water	Various	HPLC Grade
Trifluoroacetic acid (TFA)	Various	HPLC Grade



Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of mTERT (572-580)

This protocol is based on the widely used Fmoc/tBu strategy.[2][3] The synthesis is performed on a solid support (resin), and amino acids are added sequentially.

Workflow for Solid-Phase Peptide Synthesis (SPPS)



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Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

- Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
- Amino Acid Coupling:
 - Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and
 Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.



- Monitor the coupling reaction using a ninhydrin test.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat steps 2-5 for each amino acid in the sequence (Ser, Lys, Arg, Tyr, Phe, Phe, Leu, Tyr).
- Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
- · Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2-3
 hours at room temperature. This step cleaves the peptide from the resin and removes the
 side-chain protecting groups.
- Peptide Precipitation:
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography.

RP-HPLC Gradient



Time (min)	% Solvent B (ACN with 0.1% TFA)
0	5
5	5
35	65
40	95
45	95
50	5

Solvent A: Water with 0.1% TFA

Procedure:

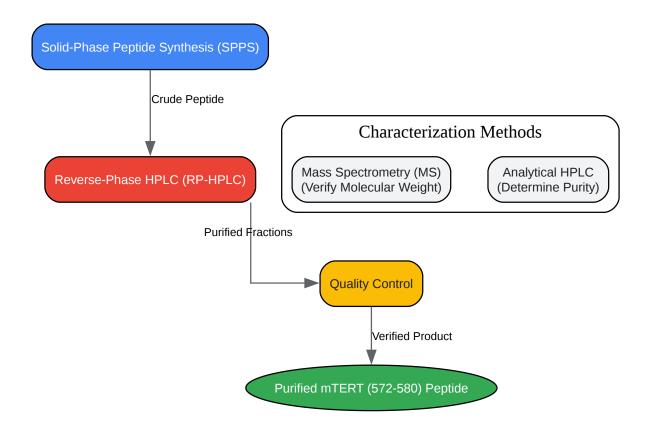
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- Column: Use a semi-preparative C18 column.
- Injection: Inject the dissolved peptide onto the column.
- Gradient Elution: Elute the peptide using the gradient described in the table above at a flow rate of 4 mL/min.
- Fraction Collection: Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.
- Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.

Characterization and Quality Control

The identity and purity of the synthesized peptide should be confirmed.

Overall Workflow from Synthesis to Characterization





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References

- 1. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
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